2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842321
InChI: InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC15842321

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
Standard InChI Key GTQNBUIKQIGGTJ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=C(C(=O)N1)CCOC

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one, reflects a pyrimidine ring substituted at positions 2 and 5. The dimethylamino group (-N(CH3)2) at position 2 introduces basicity and hydrogen-bonding potential, while the 2-methoxyethyl chain (-CH2CH2OCH3) at position 5 contributes steric bulk and hydrophilicity. Quantum mechanical calculations predict a planar pyrimidine ring with moderate distortion due to substituent interactions, as observed in related 5,6-dimethylpyrimidin-4-ol derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
IUPAC Name2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one
Canonical SMILESCN(C)C1=NC=C(C(=O)N1)CCOC
LogP (Predicted)0.89

The compound’s solubility profile remains uncharacterized, but analogous pyrimidines with polar substituents exhibit moderate aqueous solubility (e.g., 4-(2-(dimethylamino)pyrimidin-5-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, LogP 1.2) .

Synthetic Approaches and Optimization

While no direct synthesis of 2-(dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol has been reported, established pyrimidine functionalization strategies provide plausible routes. A common method involves cyclocondensation of thiourea derivatives with β-diketones or α,β-unsaturated carbonyl compounds . For example, 5-acetylthiazole intermediates have been synthesized via LDA-mediated alkylation and MnO2 oxidation, steps adaptable to introducing methoxyethyl groups .

Alternatively, microwave-assisted coupling of enaminones with guanidines, as demonstrated for CDK9 inhibitors, could yield the target compound . Key challenges include regioselective installation of the methoxyethyl group and avoiding N-oxidation during dimethylamino group incorporation.

Biological Activity and Mechanistic Hypotheses

Pyrimidine derivatives exhibit diverse biological activities, often mediated through kinase inhibition or DNA intercalation. The dimethylamino group in position 2 may mimic adenine’s exocyclic amine in ATP-binding pockets, as seen in CDK inhibitors like 30m (Ki = 3 nM for CDK9) . Substitution at position 5 significantly modulates selectivity; for instance, C5-chloro analogs show 16-fold CDK9/CDK2 selectivity, whereas methoxyethyl’s ether oxygen could enhance solubility without steric clashes .

Table 2: Comparative Activity of Pyrimidine Analogues

CompoundTarget (Ki)Selectivity Ratio (CDK9/CDK2)Source
30c (C5-Cl)CDK9: 7 nM16
30f (C5-Me)CDK9: 4 nM44
12u (C5-CN)CDK9: 9 nM>80

The methoxyethyl substituent’s ethylene spacer may allow conformational flexibility, potentially enabling interactions with hydrophobic kinase subpockets. Molecular docking studies of similar compounds suggest that such groups occupy the ribose-binding region, competing with ATP .

Physicochemical and Spectroscopic Properties

Infrared spectroscopy of related compounds shows characteristic bands: N-H stretch at ~3200 cm⁻¹ (pyrimidinone), C=O at 1680 cm⁻¹, and C-O-C at 1100 cm⁻¹ . The ¹H-NMR spectrum likely exhibits a singlet for dimethylamino protons (δ 2.8–3.1), a triplet for methoxyethyl’s OCH3 (δ 3.3), and pyrimidine ring protons as distinct multiplets .

Chromatographic behavior can be inferred from NIST data: a 25 m 5% phenyl methyl siloxane column at 160°C–300°C would elute the compound with a retention index near 1600 .

Challenges in Development and Future Directions

Current limitations include:

  • Synthetic Accessibility: Multi-step routes with low yields for methoxyethyl incorporation .

  • Selectivity Optimization: Balancing CDK9 inhibition against off-target kinase effects .

  • Solubility-activity Tradeoffs: Hydrophilic groups improving solubility may reduce membrane permeability .

Priority research areas should include:

  • Fragment-based Design: Using the pyrimidinone core to build hybrid inhibitors targeting CDK9 and PI3K .

  • Prodrug Strategies: Masking the hydroxyl group as a phosphate ester to enhance bioavailability .

  • In Vivo Toxicity Studies: Assessing dimethylamino group metabolism to neurotoxic nitrosamines.

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